3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C19H18Cl2N2O4S. It is characterized by the presence of dichlorobenzoic acid and a benzoylcarbamothioylamino group, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoic acid, which is then reacted with 4-(2-methylpropoxy)benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with thiourea to form the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoic acid: A simpler analog with similar structural features.
4-(2-Methylpropoxy)benzoic acid: Shares the benzoyl group but lacks the dichloro and carbamothioylamino groups.
Thiourea derivatives: Compounds with similar thiourea functionality.
Uniqueness
3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid is unique due to its combination of dichloro, benzoyl, and carbamothioylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
533919-33-4 |
---|---|
Molecular Formula |
C19H18Cl2N2O4S |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
3,5-dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H18Cl2N2O4S/c1-10(2)9-27-13-5-3-11(4-6-13)17(24)23-19(28)22-16-14(18(25)26)7-12(20)8-15(16)21/h3-8,10H,9H2,1-2H3,(H,25,26)(H2,22,23,24,28) |
InChI Key |
ACVVXEXREUPXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.